JB170 is a novel compound classified as a proteolysis-targeting chimera (PROTAC) specifically designed to degrade Aurora A kinase, a critical protein involved in cell cycle regulation and mitosis. This compound is part of a broader class of molecules that utilize the ubiquitin-proteasome system to induce targeted protein degradation, which has significant implications in cancer therapy and other diseases characterized by dysregulated protein levels.
JB170 was developed through a collaborative effort involving various research institutions focused on advancing targeted protein degradation technologies. It is synthesized by linking a potent Aurora A inhibitor, Alisertib, with a Cereblon-binding moiety, enabling its selective action on Aurora A kinase.
The synthesis of JB170 involves several key steps:
The synthesis process is efficient, typically completed within three days, utilizing automated liquid chromatography-mass spectrometry for rapid analysis and purification of the compound .
JB170's molecular structure includes:
JB170 primarily engages in the following reactions:
The potency of JB170 was quantified with a half-maximal degradation concentration (DC50) of approximately 28 nM, indicating its effectiveness at low concentrations . Additionally, it was shown that JB170 does not reduce mRNA levels of Aurora A but rather decreases its protein stability .
The mechanism by which JB170 exerts its effects involves several steps:
The specificity of JB170 for Aurora A was confirmed through various assays, demonstrating minimal off-target effects compared to other inhibitors such as Alisertib .
Relevant data regarding these properties are essential for understanding how JB170 behaves in biological systems and its potential therapeutic applications.
JB170 has significant applications in scientific research and potential therapeutic uses:
AURORA-A kinase (encoded by the AURKA gene) is a serine/threonine kinase essential for mitotic progression, particularly in centrosome maturation, spindle assembly, and chromosomal segregation. Its gene maps to chromosome 20q13.2, a region frequently amplified in epithelial malignancies [3] [7]. This amplification drives overexpression, transforming cells by inducing chromosomal instability (CIN) and aneuploidy—hallmarks of aggressive tumors. Elevated AURORA-A levels correlate with poor prognosis across multiple cancers, including prostate, breast, and hematological malignancies. In a landmark study of 7,755 prostate cancer specimens, top-quartile AURORA-A expressers exhibited higher rates of metastasis (60% vs 22%), castration resistance (46% vs 20%), and neuroendocrine differentiation (42% vs 15%) compared to bottom quartiles [3]. Mechanistically, AURORA-A overexpression disrupts the G₂/M checkpoint, permitting cells with DNA damage to enter mitosis, thereby fueling tumor evolution and therapy resistance [7].
Table 1: Clinical Correlates of High AURORA-A Expression in Prostate Cancer
Characteristic | Top Quartile (Q4) | Bottom Quartile (Q1) | P-value |
---|---|---|---|
Median Age | 69 years | 67 years | <0.05 |
Metastatic Disease | 60% | 22% | <0.05 |
Castration Resistance | 46% | 20% | <0.05 |
Neuroendocrine Phenotype | 42% | 15% | <0.05 |
Conventional AURORA-A kinase inhibitors (e.g., alisertib) target the ATP-binding pocket, suppressing catalytic activity but failing to address critical non-catalytic scaffolding functions. Key limitations include:
Targeted protein degradation (TPD) via PROTACs offers distinct pharmacological advantages:
Table 2: Key Advantages of Degraders (PROTACs) vs. Catalytic Inhibitors
Property | PROTAC Degraders | Catalytic Inhibitors |
---|---|---|
Target Scope | Enzymatic + scaffolding functions | Enzymatic functions only |
Mode of Action | Catalytic (substoichiometric) | Occupancy-driven (stoichiometric) |
Concentrations Required | Low (nM range) | High (µM range) |
Resistance Mechanisms | Overcome mutations affecting inhibitor binding | Vulnerable to target overexpression/mutations |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: